Maleimide-DOTA-GA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

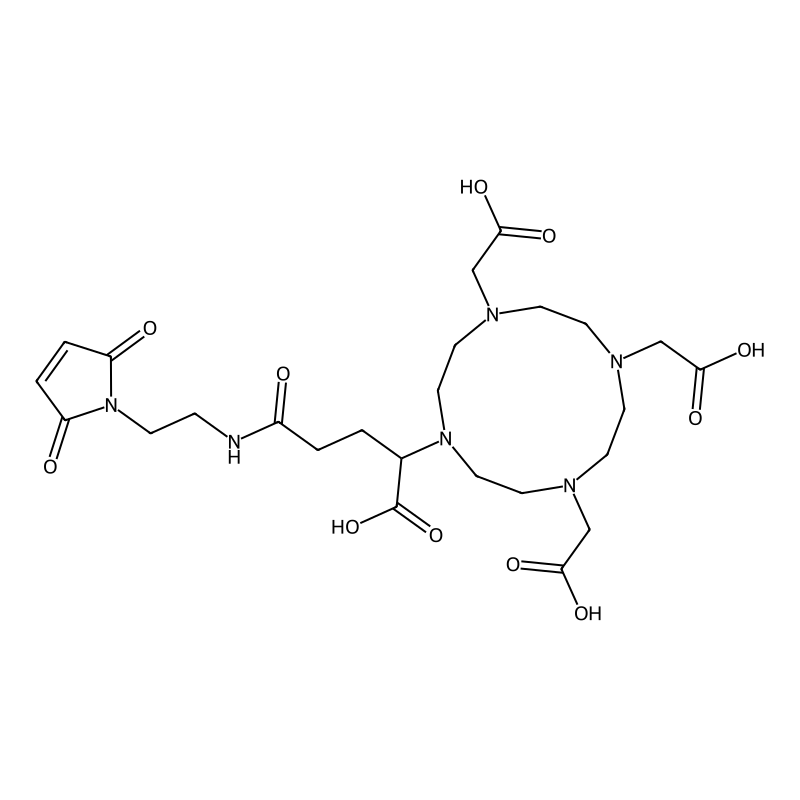

Maleimide-DOTA-GA is a bifunctional chelator that plays a crucial role in linking biomolecules, such as peptides and antibodies, to metal chelates. This compound features a maleimide group that specifically reacts with sulfhydryl groups (-SH) on proteins, forming a stable thioether bond. The DOTA (dodecanetetraacetic acid) moiety is particularly effective for chelating metal ions, including radioactive isotopes like gallium-68, indium-111, and lutetium-177, making it valuable in the development of radiopharmaceuticals. The chemical formula for Maleimide-DOTA-GA is C25H38N6O11, with a molecular weight of 598.60 g/mol .

- Organic compounds with similar structures can have irritant or allergenic properties.

- Chelators like DOTA may affect the biological availability of essential metal ions if not handled properly.

It's crucial to consult the Safety Data Sheet (SDS) provided by suppliers for specific handling and disposal guidelines.

Current Research and Applications

Various synthetic routes have been explored in literature, emphasizing efficiency and yield while maintaining the integrity of the chelating properties .

Maleimide-DOTA-GA exhibits significant biological activity due to its ability to facilitate the targeted delivery of radiolabeled agents. By conjugating to biomolecules, it enhances the localization of imaging probes or therapeutic agents at specific sites within the body. This specificity is particularly advantageous in cancer imaging and therapy, where accurate targeting can improve treatment efficacy and reduce side effects .

Maleimide-DOTA-GA has diverse applications in:

- Radiopharmaceutical Development: Used for labeling peptides and antibodies for imaging and therapeutic purposes.

- Targeted Drug Delivery: Facilitates the delivery of radionuclides to specific tissues or tumors.

- Diagnostic Imaging: Enhances imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) by providing stable radiolabeled probes .

Interaction studies involving Maleimide-DOTA-GA focus on its binding affinity and selectivity toward biomolecules with sulfhydryl groups. Research indicates that this compound can effectively label various peptides and proteins under mild conditions, preserving their bioactivity while facilitating efficient radiolabeling processes . These studies are critical for optimizing its use in clinical settings.

Several compounds share similarities with Maleimide-DOTA-GA, particularly in their use as bifunctional chelators or in radiopharmaceutical applications. Key similar compounds include:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Maleimide-DOTA | Bifunctional chelator for proteins | Directly used for labeling without additional modification |

| DOTA-Maleimide | Similar reactivity with thiols | Often used in simpler conjugation processes |

| Thiol-DOTA | Chelates metals; reacts with thiols | Lacks maleimide functionality; less selective |

| DTPA (Diethylenetriaminepentaacetic acid) | Widely used metal chelator | Less specificity towards sulfhydryl groups |

| Gd-DOTA | Gadolinium-based contrast agent | Primarily used in magnetic resonance imaging |

Maleimide-DOTA-GA stands out due to its enhanced specificity for thiol groups and its dual functionality as both a chelator and a linker for biomolecules, making it particularly effective in targeted imaging and therapy applications .